4-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oxazole

Catalog No.
S13992440
CAS No.
M.F
C10H16BNO3
M. Wt
209.05 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan...

Product Name

4-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oxazole

IUPAC Name

4-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-oxazole

Molecular Formula

C10H16BNO3

Molecular Weight

209.05 g/mol

InChI

InChI=1S/C10H16BNO3/c1-7-6-13-8(12-7)11-14-9(2,3)10(4,5)15-11/h6H,1-5H3

InChI Key

BMXBEIRREVATHP-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=NC(=CO2)C

4-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oxazole is a thermodynamically stable, isolable pinacol boronate ester utilized as a building block for the installation of the 4-methyloxazole motif via Suzuki-Miyaura cross-coupling. As a member of the 2-heteroarylboronate class, this reagent circumvents the severe instability associated with free 2-oxazoleboronic acids and in situ generated 2-lithiooxazole intermediates. The integration of the pinacol (Bpin) protecting group ensures shelf-stability, solubility in diverse organic solvents, and resistance to premature protodeboronation, while the 4-methyl substituent provides a specific steric and electronic profile that prevents unwanted side reactions at the C4 position. It is fundamentally procured by medicinal chemists and materials scientists requiring reliable, scalable cross-coupling performance for the synthesis of complex biaryls, kinase inhibitors, and advanced functional materials [1].

Substituting 4-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oxazole with generic alternatives, such as free 2-oxazoleboronic acid or unmethylated analogs, routinely leads to process failures. Free 2-heteroarylboronic acids undergo rapid protodeboronation under standard basic coupling conditions, drastically reducing yields and requiring massive reagent excesses [1]. Furthermore, attempting to bypass boron reagents by using in situ metalation (e.g., 2-lithiooxazole) is severely limited by the tendency of 2-metalated oxazoles to undergo rapid ring-opening to acyclic isocyanides at temperatures above -78 °C [2]. The Bpin ester format entirely mitigates this thermal instability, allowing for controlled, elevated-temperature coupling, while the specific 4-methyl substitution prevents competitive electrophilic trapping at the 4-position.

Protodeboronation Resistance

In standard Suzuki-Miyaura cross-coupling environments, 2-heteroarylboronic acids are highly susceptible to hydrolytic cleavage of the C-B bond (protodeboronation). The pinacol ester (Bpin) derivative significantly retards this degradation pathway. While free 2-oxazoleboronic acid can exhibit half-lives of mere minutes under aqueous basic conditions, the corresponding Bpin ester maintains structural integrity long enough to participate in the catalytic cycle, typically enabling >80% cross-coupling yields where the free acid affords <20% product or requires constant slow addition [1].

Evidence DimensionCross-coupling yield retention under basic aqueous conditions
Target Compound Data>80% typical yield (Bpin ester)
Comparator Or Baseline<20% typical yield (Free 2-oxazoleboronic acid)
Quantified Difference>4-fold increase in product yield due to suppressed protodeboronation
ConditionsStandard Pd-catalyzed Suzuki coupling with aqueous base (e.g., K2CO3) at elevated temperatures

Procuring the Bpin ester eliminates the need for massive reagent excesses and complex slow-addition protocols required by unstable free boronic acids.

Thermal Stability vs. Lithiated Intermediates

An alternative to procuring the boronate ester is the in situ generation of 2-lithio-4-methyloxazole for Negishi or direct coupling. However, 2-lithiooxazoles are notoriously unstable, existing in a temperature-dependent equilibrium with their open-chain isocyanide valence tautomers, requiring strict cryogenic conditions (-78 °C) to prevent decomposition. 4-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oxazole, in contrast, is a shelf-stable solid that can be handled at room temperature and subjected to cross-coupling at 60-100 °C without ring-opening, completely bypassing the cryogenic infrastructure required for the lithiated baseline [1].

Evidence DimensionMaximum handling and reaction temperature before ring-opening decomposition
Target Compound DataStable at >80 °C under standard coupling conditions
Comparator Or BaselineDecomposes via ring-opening at > -78 °C (2-lithio-4-methyloxazole)
Quantified Difference>150 °C expansion in operational thermal window
ConditionsReagent handling and cross-coupling reaction execution

Allows for room-temperature storage and elevated-temperature processing, eliminating the costly and operationally complex cryogenic cooling required for in situ metalation.

C4 Regiocontrol by Methyl Substitution

When utilizing unsubstituted 2-oxazoleboronic acid pinacol ester in complex synthetic sequences, the unhindered C4 position remains susceptible to unwanted electrophilic attack, deprotonation, or competitive C-H functionalization. The incorporation of the 4-methyl group effectively blocks this reactive site. This steric and electronic modulation ensures that reactivity is strictly confined to the C2-boronate locus during cross-coupling, significantly reducing the formation of isomeric or over-functionalized byproducts compared to the unsubstituted baseline [1].

Evidence DimensionRegiochemical fidelity during complex multi-step functionalization
Target Compound DataC4 position blocked; exclusive C2-reactivity
Comparator Or BaselineC4 position open; susceptible to competitive functionalization (unsubstituted 2-oxazole Bpin ester)
Quantified DifferenceElimination of C4-derived byproducts
ConditionsMulti-step synthesis involving strong electrophiles or C-H activation conditions

Ensures higher purity profiles and simplifies downstream purification by preventing off-target reactions at the oxazole ring.

Kinase Inhibitor & Biaryl Synthesis

The compound is highly applicable for the late-stage functionalization of complex pharmaceutical scaffolds. Its stability against protodeboronation under standard Suzuki-Miyaura conditions allows for the efficient installation of the 4-methyloxazole pharmacophore onto aryl or heteroaryl halide cores, a common motif in modern kinase inhibitors and CNS-active agents [1].

Agrochemical Scale-Up Manufacturing

The thermal stability and avoidance of cryogenic in situ metalation make this Bpin ester a highly processable precursor for agrochemical manufacturing. It allows for standard batch reactor cross-coupling at elevated temperatures, streamlining process scale-up and improving overall batch reproducibility compared to lithiated intermediates [2].

Oxazole-Based Ligand Development

Due to the precise regiocontrol afforded by the 4-methyl group and the reliable C2-coupling of the Bpin ester, this reagent is highly effective for constructing bidentate or tridentate oxazole-containing ligands. It enables the modular assembly of ligand libraries without the risk of C4-degradation or side reactions during synthesis [3].

Hydrogen Bond Acceptor Count

4

Exact Mass

209.1223235 g/mol

Monoisotopic Mass

209.1223235 g/mol

Heavy Atom Count

15

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